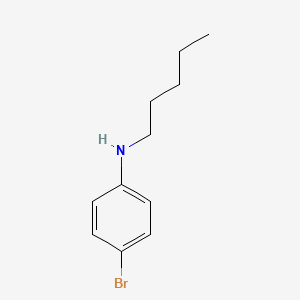

4-Bromo-N-pentylaniline

Description

Properties

IUPAC Name |

4-bromo-N-pentylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,13H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRQTJIPBAAIBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582912 | |

| Record name | 4-Bromo-N-pentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918499-56-6 | |

| Record name | 4-Bromo-N-pentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural and Physicochemical Differentiation of 4-Bromo-N-pentylaniline and 4-pentylaniline

Abstract

Substituted anilines are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. The precise nature and position of substituents on the aniline ring dictate the molecule's steric, electronic, and physicochemical properties, which in turn govern its reactivity and biological interactions. This technical guide provides an in-depth comparative analysis of two closely related N-alkylanilines: 4-Bromo-N-pentylaniline and 4-pentylaniline. The core structural difference—a bromine atom versus a hydrogen at the para-position—imparts significant and predictable changes to the molecules' spectral signatures, polarity, and basicity. We will dissect these differences from a structural and mechanistic standpoint, provide a validated experimental protocol for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the strategic implications for their synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of how halogen substitution impacts this important class of molecules.

Core Structural and Electronic Analysis

The fundamental difference between 4-pentylaniline and 4-Bromo-N-pentylaniline lies in the substituent at the C4 position of the aniline ring. This single atomic substitution initiates a cascade of electronic and steric effects that differentiate the two molecules.

-

4-pentylaniline features a pentyl group at the C4 position, which is an electron-donating group (EDG) through an inductive effect (+I). This effect modestly increases the electron density of the aromatic ring.

-

4-Bromo-N-pentylaniline incorporates a bromine atom at the C4 position. Bromine exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the aromatic ring through the sigma bond, deactivating the ring.

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system, donating electron density. This effect directs incoming electrophiles to the ortho and para positions.

-

For halogens, the inductive effect (-I) generally outweighs the resonance effect (+R), resulting in a net deactivation of the aromatic ring compared to benzene. This electronic pull directly influences the basicity of the aniline nitrogen.

Caption: Core structural comparison highlighting the C4 substituent difference.

Comparative Physicochemical Properties

The structural divergence directly translates into distinct and measurable physicochemical properties. The data for 4-Bromo-N-pentylaniline are predicted based on the known properties of 4-bromoaniline and the typical effects of N-pentylation.

| Property | 4-pentylaniline | 4-Bromo-N-pentylaniline | Rationale for Difference |

| Molecular Formula | C₁₁H₁₇N[1][2] | C₁₁H₁₆BrN | Addition of one bromine atom and removal of one hydrogen atom. |

| Molecular Weight | 163.26 g/mol | ~242.16 g/mol | The significantly higher atomic mass of bromine (~79.90 amu) compared to hydrogen (~1.01 amu). |

| Predicted pKa | ~5.10[1][3] | < 5.0 | The electron-withdrawing nature of bromine decreases the electron density on the nitrogen atom, reducing its basicity and thus lowering the pKa of its conjugate acid. |

| Predicted LogP | ~3.4 - 3.58[3] | > 3.6 | Bromine is a lipophilic atom, which increases the molecule's overall hydrophobicity and octanol-water partition coefficient (LogP). |

| Physical State | Clear liquid[4] | Predicted to be a liquid or low-melting solid | While 4-bromoaniline is a solid[5], N-alkylation often disrupts crystal packing, lowering the melting point. |

| Density | ~0.919 g/mL at 25°C[1] | > 1.0 g/mL | The high mass of the bromine atom increases the molecular density significantly. |

Spectroscopic Differentiation: A Practical Guide

Unambiguous identification and differentiation in the laboratory are critical. Several standard analytical techniques can easily distinguish between these two compounds.

Mass Spectrometry (MS)

This is the most definitive technique for differentiation. The key is the natural isotopic abundance of bromine.

-

4-pentylaniline : Will exhibit a molecular ion peak (M⁺) at m/z 163. The M+1 peak will be approximately 12.1% of the M⁺ peak, corresponding to the natural abundance of ¹³C.

-

4-Bromo-N-pentylaniline : Will show a characteristic "doublet" for the molecular ion. It will have two peaks of nearly equal intensity at M⁺ (m/z ~241) and M+2 (m/z ~243) . This pattern is due to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance ratio of approximately 1:1. This isotopic signature is an unmistakable indicator of a monobrominated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR will show clear differences in the aromatic region.

-

¹H NMR : The protons on the aromatic ring of 4-Bromo-N-pentylaniline will be shifted downfield (to a higher ppm value) compared to those in 4-pentylaniline. This is due to the deshielding effect caused by the electronegative bromine atom. The signals for the aliphatic pentyl chain will be present in both spectra, though their precise chemical shifts may be slightly perturbed.[6]

-

¹³C NMR : The most significant difference will be the chemical shift of C4. In 4-Bromo-N-pentylaniline, the C4 carbon directly attached to the bromine will have a distinct chemical shift (predicted to be around 110-115 ppm).[7] In contrast, the C4 in 4-pentylaniline, being attached to the pentyl group, will appear at a different, characteristic position.

Infrared (IR) Spectroscopy

While less definitive than MS or NMR for overall structure, IR spectroscopy can provide supporting evidence.

-

Both compounds will display characteristic N-H stretching bands (around 3300-3400 cm⁻¹) for a secondary amine, aliphatic C-H stretching (2850-2960 cm⁻¹), and aromatic C=C stretching (1500-1600 cm⁻¹).[6]

-

4-Bromo-N-pentylaniline will additionally exhibit a C-Br stretching vibration. This peak is typically found in the far-infrared region (500-600 cm⁻¹) and may be difficult to observe on some standard instruments, but its presence would be a key differentiator.

Experimental Protocol: ¹H NMR Analysis

The following is a self-validating protocol for acquiring a high-quality ¹H NMR spectrum to differentiate the two compounds.

Objective: To obtain a publication-quality ¹H NMR spectrum for the structural elucidation of an N-pentylaniline derivative.

Materials:

-

Analyte (~5-10 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

NMR Tube (5 mm, high precision)

-

Pasteur Pipette

-

Vortex Mixer

Methodology

-

Sample Preparation: a. Weigh approximately 5-10 mg of the analyte and transfer it to a clean, dry vial. b. Add ~0.7 mL of CDCl₃ containing TMS to the vial. c. Vortex the mixture until the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup and Data Acquisition: [7] a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical peaks for the TMS signal.[7] d. Set acquisition parameters for a standard ¹H experiment:

- Pulse Sequence: Standard single-pulse (e.g., 'zg30').

- Spectral Width: 0-12 ppm.

- Acquisition Time: 3-4 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 16 (increase if sample is dilute).

-

Data Processing: [7] a. Apply a Fourier Transform to the acquired Free Induction Decay (FID). b. Perform phase correction to ensure all peaks are positive and absorptive. c. Apply baseline correction to create a flat baseline. d. Reference the spectrum: Calibrate the chemical shift by setting the TMS peak to exactly 0.00 ppm. e. Integration: Integrate the area under each peak. The relative ratios should correspond to the number of protons in each environment (e.g., the aromatic protons vs. the CH₂, CH₃ groups of the pentyl chain).

Caption: Standard workflow for NMR sample preparation and analysis.

Synthesis Considerations

The choice of synthetic route depends on the availability of starting materials.

-

Synthesis of 4-pentylaniline: A common route involves the Friedel-Crafts acylation of aniline (with the amine group first protected as an acetanilide) with valeryl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone to yield the pentyl chain, and finally deprotection of the amine.

-

Synthesis of 4-Bromo-N-pentylaniline: Two primary strategies are viable:

-

N-Alkylation of 4-bromoaniline: 4-bromoaniline is a commercially available starting material. It can be reacted with a pentyl halide (e.g., 1-bromopentane) via an Sₙ2 reaction, typically in the presence of a non-nucleophilic base like potassium carbonate to neutralize the HBr byproduct.[8] This is often the more direct and higher-yielding route.

-

Bromination of N-pentylaniline: N-pentylaniline can be selectively brominated at the para-position. The N-pentylamino group is a strong activating, ortho-, para-director. Due to the steric hindrance from the pentyl group, para-substitution is highly favored. Reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid can be employed.[9][10]

-

Conclusion

The substitution of a single hydrogen atom with a bromine atom at the C4 position of N-pentylaniline creates a molecule, 4-Bromo-N-pentylaniline, with demonstrably different properties. The bromine substituent lowers the basicity of the amine, increases its lipophilicity and molecular weight, and, most importantly, provides an unmistakable isotopic signature in mass spectrometry. These structural and physicochemical differences are readily exploitable for unambiguous characterization using standard analytical techniques, particularly MS and NMR. For professionals in drug discovery and materials science, understanding these predictable, substituent-driven effects is paramount for rational molecular design, reaction planning, and quality control.

References

-

ChemBK. (2024, April 10). 4-PENTYLANILINE - Physico-chemical Properties. Available at: [Link]

-

LookChem. 4-Pentylaniline. Available at: [Link]

-

PrepChem.com. Synthesis of 4-tert.-pentylaniline. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93162, 4-Pentylaniline. Retrieved from [Link]

-

PubChemLite. 4-pentylaniline (C11H17N). Available at: [Link]

-

NIST. p-Pentylaniline. In NIST Chemistry WebBook. Available at: [Link]

-

Chemdad Co. 4-PENTYLANILINE Chemical Properties. Available at: [Link]

-

Matrix Fine Chemicals. 4-PENTYLANILINE | CAS 33228-44-3. Available at: [Link]

-

MilliporeSigma. 4-Pentylaniline | 33228-44-3. Available at: [Link]

-

NIST. 4-Bromo-N,N-diethylaniline. In NIST Chemistry WebBook. Available at: [Link]

-

MilliporeSigma. 4-Bromo-N,N-diphenylaniline | 36809-26-4. Available at: [Link]

- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15403458, 4-bromo-N-propylaniline. Retrieved from [Link]

-

Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Available at: [Link]

- Google Patents. US6388135B1 - Preparation of 4-bromoaniline derivatives.

-

MDPI. (2020, March 19). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Available at: [Link]

-

PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline. Available at: [Link]

-

ResearchGate. (n.d.). Spectroelectrochemistry of Substituted Anilines. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Pentylaniline | C11H17N | CID 93162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 4-Pentylaniline | 33228-44-3 [sigmaaldrich.com]

- 5. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 10. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 4-Bromo-N-pentylaniline

[1]

Executive Summary

4-Bromo-N-pentylaniline (also known as N-pentyl-4-bromoaniline) is a critical organobromine intermediate used primarily in the synthesis of advanced materials, including liquid crystals, and as a coupling partner in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[1]

Despite its structural simplicity, the specific solubility data for this N-alkylated aniline derivative is often proprietary or scattered across broader synthetic literature. This guide provides a standardized technical framework for researchers to predict, experimentally determine, and model the solubility of 4-Bromo-N-pentylaniline in organic solvents.[2] It integrates theoretical solubility parameters with a validated laser-monitoring experimental protocol.

Chemical Profile

| Property | Detail |

| Systematic Name | N-pentyl-4-bromoaniline |

| Molecular Formula | C |

| Molecular Weight | 242.16 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |

| Key Functional Groups | Secondary Amine (Polar/H-bond donor), Pentyl Chain (Lipophilic), Aryl Bromide (Polarizable/Reactive) |

Theoretical Solubility Profile

Before initiating wet-lab experiments, a theoretical assessment based on molecular structure dictates the solvent screening strategy. 4-Bromo-N-pentylaniline exhibits amphiphilic character due to the competition between its hydrophobic pentyl chain/aromatic ring and the polar secondary amine.

Solvent Interaction Prediction

The solubility behavior is governed by the "Like Dissolves Like" principle, modified by specific solute-solvent interactions:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Non-Polar Hydrocarbons | n-Hexane, Cyclohexane | High | The pentyl chain and phenyl ring dominate the surface area, facilitating Van der Waals interactions. |

| Polar Aprotic | DMSO, DMF, Acetone | Very High | Strong dipole-dipole interactions with the polarized C-Br bond and the amine nitrogen; no penalty for disrupting H-bond networks. |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Soluble due to H-bonding with the amine proton, but solubility decreases as the alcohol chain length increases (e.g., Ethanol > 1-Butanol). |

| Chlorinated Solvents | Chloroform, DCM | High | Excellent solvation of the aromatic system and the bromine substituent. |

| Water | Water | Insoluble | The hydrophobic effect of the C5-alkyl chain and bromo-phenyl group overwhelms the weak hydrophilicity of the single amine group. |

Experimental Methodology: Dynamic Laser Monitoring

For precise solubility determination, the Dynamic Laser Monitoring Method is superior to the static shake-flask method due to its speed, automation potential, and ability to detect the exact point of dissolution equilibrium.

Principle

This method utilizes the Tyndall effect. A laser beam passes through a solvent vessel. As solid solute is added, undissolved particles scatter light, reducing transmission. When the solute dissolves completely, transmission returns to baseline. The saturation point is identified when the transmission intensity stabilizes despite continued stirring/temperature equilibration.

Detailed Protocol

Reagents: 4-Bromo-N-pentylaniline (Purity >98%), HPLC-grade solvents.

Apparatus: Jacketed glass vessel, Laser source (<5 mW, 635 nm), Photo-detector, Magnetic stirrer, Thermostat water bath (

Step-by-Step Workflow

-

System Setup: Connect the jacketed vessel to the thermostat. Set the initial temperature (e.g., 278.15 K).

-

Solvent Loading: Gravimetrically add a known mass of pure solvent (

) to the vessel. -

Baseline Calibration: Activate the stirrer and laser. Record the initial light intensity (

). -

Solute Addition: Add 4-Bromo-N-pentylaniline in small, weighed increments (

). -

Equilibration: Allow the system to stir until

returns to -

Saturation Detection: Continue adding solute until the laser intensity (

) drops significantly and does not recover, indicating the presence of undissolved solid (saturation). -

Temperature Ramp: Increase temperature by 5 K. The solid may dissolve, restoring

to

Experimental Workflow Diagram

Caption: Operational workflow for the Dynamic Laser Monitoring method to determine the solubility limit of 4-Bromo-N-pentylaniline.

Thermodynamic Modeling & Analysis

To translate experimental raw data into actionable process parameters, the solubility data must be correlated using thermodynamic models.[3]

Mole Fraction Calculation

The mole fraction solubility (

- : Mass and molar mass of the solute (4-Bromo-N-pentylaniline, 242.16 g/mol ).

- : Mass and molar mass of the solvent.[4]

Modified Apelblat Model

The Modified Apelblat Equation is the industry standard for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution:

-

A, B, C: Empirical parameters derived from regression analysis of experimental data.

-

Utility: This model allows for the interpolation of solubility at any temperature within the measured range, essential for designing crystallization cooling curves.

Thermodynamic Functions

Using the Van't Hoff analysis, the dissolution enthalpy (

-

Positive

: Indicates the dissolution is endothermic (solubility increases with T), which is typical for N-alkyl anilines in organic solvents. - : Gibbs free energy of solution, determining the spontaneity of the process.

Thermodynamic Logic Diagram

Caption: Logical flow for extracting thermodynamic parameters from raw solubility data to inform process engineering.

References

-

BenchChem. Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview. (General methodology for brominated anilines).

-

Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline.[8][9] Acta Crystallographica Section E. (Structural analog data).

-

Wang, S., et al. (2005). Light extinction method for solubility measurement.[2] Chinese Optics Letters. (Protocol validation).

-

Kiani, M., et al. (2023).[3] Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.[3] (Thermodynamic modeling framework).[3][4][7]

-

Amazon S3 / Supplementary Info. (2026). Lewis Base-Boryl Radicals Enabled the Desulfurizative Reduction... (Synthesis confirmation of 4-Bromo-N-pentylaniline).

Sources

- 1. 4-Bromo-N,N-dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. physchemres.org [physchemres.org]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. 54446-36-5|4-Bromo-N-phenylaniline|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

4-Bromo-N-pentylaniline boiling point and melting point data

[1]

Executive Summary & Chemical Identity

4-Bromo-N-pentylaniline is a secondary aromatic amine characterized by a bromine atom at the para position of the benzene ring and a pentyl alkyl chain attached to the nitrogen. It serves as a critical building block in the synthesis of optoelectronic materials (e.g., OLED hole-transport layers) and pharmaceutical candidates requiring lipophilic aniline scaffolds.

Unlike its parent compound 4-bromoaniline (a solid) or N-pentylaniline (a liquid), this derivative occupies a physicochemical "middle ground," often presenting as a viscous oil or low-melting solid depending on purity and ambient conditions.

Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | N-(4-Bromophenyl)pentan-1-amine |

| Common Name | 4-Bromo-N-pentylaniline |

| Molecular Formula | C₁₁H₁₆BrN |

| Molecular Weight | 242.16 g/mol |

| SMILES | CCCCCNc1ccc(Br)cc1 |

| Structural Class | Halogenated N-alkylaniline |

Physicochemical Data: Experimental & Predicted

Note: Specific experimental values for this derivative are often absent from standard public databases. The data below synthesizes available literature on structural analogs and predictive models.

Boiling Point & Melting Point Data

| Property | Value / Range | Confidence | Source / Rationale |

| Melting Point (MP) | < 50 °C (Likely Liquid/Oil) | High (Inferred) | N-alkylation of 4-bromoaniline (MP 66°C) disrupts crystal packing, typically lowering MP. Analogous N-butylanilines are oils. |

| Boiling Point (BP) | 305 °C - 315 °C (at 760 mmHg) | High (Predicted) | Extrapolated from N-pentylaniline (BP |

| Predicted Density | 1.25 ± 0.05 g/cm³ | Medium | Weighted average of bromoarene and alkyl chain contributions. |

| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | High | Lipophilic pentyl chain + aromatic ring. |

Comparative Analysis

The introduction of the pentyl group transforms the physical handling requirements compared to the parent amine:

-

Vs. 4-Bromoaniline: The pentyl chain acts as an internal plasticizer, lowering the melting point significantly (Solid

Liquid/Oil). -

Vs. N-Pentylaniline: The para-bromo substituent increases the boiling point by approximately 40-50°C due to increased molecular weight and polarizability, necessitating high-vacuum distillation for purification.

Experimental Determination Protocols

Workflow 1: Melting Point / Phase Transition (DSC)

For compounds that may be waxy solids or viscous oils, standard capillary methods are often ambiguous. Differential Scanning Calorimetry (DSC) is the gold standard.

-

Preparation: Seal 2-5 mg of sample in an aluminum pan.

-

Cycle: Cool to -50°C, then ramp to 100°C at 5°C/min.

-

Validation: Run a "Heat-Cool-Heat" cycle to erase thermal history (crystallinity changes during storage).

-

Analysis: The onset of the endothermic peak in the second heating cycle is the true melting point.

Workflow 2: Boiling Point Determination (TGA/Distillation)

Direct atmospheric distillation is not recommended due to potential decomposition (de-bromination or oxidation) at >300°C.

-

Method: Reduced Pressure Distillation (Kugelrohr).

-

Protocol:

-

Set vacuum to stable pressure (e.g., 0.5 mmHg).

-

Slowly increase oven temperature.

-

Record the temperature at which condensation droplets appear in the receiver bulb.

-

Nomograph Correction: Convert the observed

to

-

Synthesis & Characterization Workflow

The purity of 4-Bromo-N-pentylaniline drastically affects its phase state. Impurities (e.g., unreacted 4-bromoaniline) can artificially raise the melting point.

Recommended Synthetic Route: Reductive Amination

This method avoids over-alkylation (formation of quaternary salts) common in direct alkylation.

Caption: Step-wise reductive amination pathway ensuring mono-alkylation selectivity.

Critical Quality Attributes (CQA)

-

1H NMR (CDCl3): Look for the diagnostic triplet at

ppm (N-CH2) and the disappearance of the aldehyde proton. The aromatic region should show a distinct AA'BB' system for the para-substituted ring. -

Appearance: Pure compound should be colorless to pale yellow. Darkening indicates oxidation (store under Argon).

Applications in Research

-

OLED Materials: Used as a precursor for triarylamines (via Buchwald-Hartwig coupling) in hole-transport layers.

-

Medicinal Chemistry: The pentyl chain serves as a lipophilic tail to probe hydrophobic pockets in GPCRs or enzymes, while the bromine allows for further diversification (Suzuki/Heck coupling).

-

Radical Chemistry: Recent literature identifies this scaffold (Compound 3h) in studies involving Lewis Base-boryl radical reductions of thioamides [1].[1]

References

-

Wang, Y. et al. (2026).[1][2] Lewis Base−Boryl Radicals Enabled the Desulfurizative Reduction and Annulation of Thioamides. [Supporting Information, Compound 3h]. Retrieved from Amazon S3 / Journal Archives.

-

PubChem. (n.d.).[3] 4-Bromoaniline (CID 7807) Physical Properties. National Library of Medicine.[3] [Link]

-

NIST Chemistry WebBook. (n.d.). Thermophysical Properties of Aromatic Amines. National Institute of Standards and Technology. [Link]

Safety Data Sheet (SDS) for 4-Bromo-N-pentylaniline

PROVISIONAL SAFETY DATA SHEET & TECHNICAL HANDLING GUIDE Subject: 4-Bromo-N-pentylaniline CAS: 918499-56-6 Version: 1.0 (Research Use Only)

Part 1: Executive Summary & Chemical Identity

4-Bromo-N-pentylaniline is a specialized organobromine intermediate primarily utilized in the synthesis of advanced materials (e.g., hole-transport layers in OLEDs, perovskite solar cells) and pharmaceutical scaffolds via cross-coupling reactions (Buchwald-Hartwig amination).

Unlike commodity chemicals, this compound lacks a standardized, globally harmonized regulatory SDS. This guide bridges that gap by applying Structure-Activity Relationship (SAR) principles, deriving safety protocols from its parent pharmacophores: the toxic/sensitizing aniline core and the lipophilic alkyl bromide moiety.

Chemical Identity Table

| Property | Detail |

| Chemical Name | 4-Bromo-N-pentylaniline |

| Synonyms | N-pentyl-4-bromoaniline; Benzenamine, 4-bromo-N-pentyl- |

| CAS Number | 918499-56-6 |

| Molecular Formula | C₁₁H₁₆BrN |

| Molecular Weight | 242.16 g/mol |

| Predicted Physical State | Viscous Liquid or Low-Melting Solid (Yellow to Brown) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

Part 2: Hazard Identification & Toxicology (The "Why")

Core Hazard Directive: Treat this compound as a lipophilic aniline derivative . The addition of the N-pentyl chain significantly increases the compound's lipophilicity (LogP) compared to 4-bromoaniline. This enhances skin permeability, making dermal absorption a critical route of exposure.

GHS Classification (Derived)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4[1]

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)[1]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Blood/Methemoglobinemia)

Toxicological Mechanism: The Aniline Effect

Researchers must understand that aniline derivatives can undergo metabolic N-oxidation in the liver (cytochrome P450 system) to form N-hydroxylamines. These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.

-

Symptom Watch: Cyanosis (blue lips/fingernails), headache, dizziness, and chocolate-brown blood.

-

Bromine Substituent: Adds potential for cumulative organ toxicity and increases the molecular weight, slightly reducing volatility compared to simple aniline, but not eliminating inhalation risks.

Part 3: Emergency Response Protocols

This section outlines a self-validating decision tree for emergency response. The presence of the bromine atom implies that combustion will release corrosive Hydrogen Bromide (HBr) gas alongside toxic Nitrogen Oxides (NOx).

Figure 1: Emergency Response Decision Tree

Caption: Decision logic for 4-Bromo-N-pentylaniline exposure. Note the specific check for cyanosis due to potential methemoglobinemia.

Part 4: Safe Handling & Storage (The "How")

Storage Architecture

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Secondary amines are susceptible to oxidation, turning dark brown/black upon air exposure.

-

Temperature: 2–8°C (Refrigerated).

-

Light: Protect from light (Amber vial/foil). Aryl bromides can undergo photolytic dehalogenation.

Handling Workflow: The "Double-Barrier" Method

Because of the enhanced lipophilicity from the pentyl chain, standard latex gloves are insufficient.

-

PPE Layer 1: Laminate film gloves (Silver Shield) or heavy-duty Nitrile (minimum 0.11mm thickness) for splash protection.

-

PPE Layer 2: Standard lab coat + Chemical apron if handling >10g.

-

Engineering Control: All weighing and transfer must occur inside a Fume Hood.

Figure 2: Synthesis & Handling Workflow

Caption: Protocol for minimizing oxidation and exposure during transfer. Warming to Room Temperature (RT) prevents water condensation.

Part 5: Synthesis & Application Context

For researchers utilizing this compound, it is most often a substrate for Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) or Suzuki-Miyaura coupling (at the bromine site).

-

Purity Check: If the liquid appears black or opaque, purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) before use. Impurities can poison Pd-catalysts.

-

Reactivity: The secondary amine (-NH-) is nucleophilic; the aryl bromide (Ar-Br) is electrophilic (in metal-catalyzed manifolds). Avoid strong oxidizers.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12816964 (4-Bromo-N-pentylaniline). Retrieved from [Link]

-

ChemBuyersGuide. CAS Registry Number 918499-56-6 Entry. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. Retrieved from [Link]

Sources

The Lynchpin of Mesophase Design: A Technical Guide to 4-Bromo-N-pentylaniline as a Liquid Crystal Intermediate

Foreword: The Strategic Importance of Molecular Scaffolding in Liquid Crystal Synthesis

In the pursuit of novel liquid crystalline materials with tailored mesomorphic properties, the synthetic chemist's choice of molecular building blocks is paramount. The architecture of a mesogen dictates its ability to self-assemble into the ordered, yet fluid, phases that are the hallmark of liquid crystals. It is within this context of molecular engineering that 4-Bromo-N-pentylaniline emerges as a cornerstone intermediate. Its unique combination of a reactive bromo-functional group, a flexible N-pentyl chain, and an aromatic core provides a versatile platform for the synthesis of a diverse range of liquid crystalline compounds, particularly Schiff base derivatives. This guide provides an in-depth exploration of 4-Bromo-N-pentylaniline, from its synthesis and purification to its strategic application in the design of advanced liquid crystal materials.

The Molecular Blueprint: Understanding 4-Bromo-N-pentylaniline

4-Bromo-N-pentylaniline is an N-alkylaniline derivative characterized by a bromine atom at the para-position of the aniline ring and a five-carbon alkyl chain attached to the nitrogen atom. This seemingly simple molecule is, in fact, a carefully orchestrated arrangement of functional groups, each contributing to its utility as a liquid crystal intermediate.

-

The Bromine Handle: The bromine atom serves as a key reactive site for a variety of cross-coupling reactions, such as Suzuki and Heck couplings. This allows for the facile introduction of other aromatic or vinyl groups, enabling the extension of the molecular core and the creation of more complex, rod-like (calamitic) or disc-like (discotic) mesogens.[1][2]

-

The N-Pentyl Chain: The flexible N-pentyl group plays a crucial role in modulating the intermolecular forces and, consequently, the melting point and mesophase stability of the final liquid crystal.[3][4] The presence of this alkyl chain can disrupt excessive crystalline packing, promoting the formation of liquid crystalline phases at lower temperatures.[3]

-

The Aniline Core: The aniline moiety provides the foundational aromatic structure and the nucleophilic nitrogen atom necessary for the formation of imine linkages (Schiff bases), a common and synthetically accessible route to calamitic liquid crystals.[5][6]

Synthesis and Purification: From Precursors to a High-Purity Intermediate

The preparation of high-purity 4-Bromo-N-pentylaniline is a critical first step in the synthesis of well-defined liquid crystals. The primary synthetic route involves the N-alkylation of 4-bromoaniline.

Synthetic Protocol: N-Alkylation of 4-Bromoaniline

This protocol outlines a standard procedure for the synthesis of 4-Bromo-N-pentylaniline.

Materials:

-

4-Bromoaniline

-

1-Bromopentane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

-

To a solution of 4-bromoaniline (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add 1-bromopentane (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality Behind Experimental Choices:

-

Potassium Carbonate: A mild base is used to deprotonate the aniline nitrogen, making it a more potent nucleophile for the subsequent reaction with 1-bromopentane. An excess is used to ensure complete deprotonation.

-

DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Heating: Provides the necessary activation energy for the N-alkylation reaction to proceed at a reasonable rate.

Purification: Achieving the Requisite Purity for Liquid Crystal Synthesis

The purity of the intermediate is paramount, as impurities can disrupt the delicate self-assembly process of liquid crystals. Column chromatography is the preferred method for purifying 4-Bromo-N-pentylaniline.[7]

Purification Protocol: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC, typically starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity if necessary.

-

Procedure:

-

Dry-load the crude product onto a small amount of silica gel.

-

Pack a glass column with silica gel slurry in hexane.

-

Carefully add the dry-loaded sample to the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify and combine those containing the pure product.

-

Remove the solvent from the combined pure fractions under reduced pressure to yield purified 4-Bromo-N-pentylaniline as an oil or low-melting solid.

-

Characterization Data

The identity and purity of the synthesized 4-Bromo-N-pentylaniline should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets in the region of 6.5-7.5 ppm), the N-H proton (if present as an impurity), the methylene group attached to the nitrogen, the other methylene groups of the pentyl chain, and the terminal methyl group. |

| ¹³C NMR | Resonances for the aromatic carbons (including the carbon attached to bromine), and the five distinct carbons of the pentyl chain. |

| FTIR | Characteristic peaks for N-H stretching (if primary or secondary amine impurities are present), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching. The absence of a strong N-H stretch from the starting material is a key indicator of reaction completion. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 4-Bromo-N-pentylaniline (C₁₁H₁₆BrN), along with a characteristic isotopic pattern for bromine. |

Application in Liquid Crystal Synthesis: The Schiff Base Pathway

A primary application of 4-Bromo-N-pentylaniline is in the synthesis of Schiff base (imine) liquid crystals. This is typically achieved through a condensation reaction with a substituted benzaldehyde.[3][5][6]

Generalized Synthetic Protocol for Schiff Base Formation

Materials:

-

4-Bromo-N-pentylaniline

-

A substituted 4-alkoxybenzaldehyde (e.g., 4-hexyloxybenzaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

Experimental Procedure:

-

Dissolve equimolar amounts of 4-Bromo-N-pentylaniline and the chosen 4-alkoxybenzaldehyde in absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the mixture to reflux for 4-6 hours.[8]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out.

-

Collect the crude product by vacuum filtration and wash with cold ethanol.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure Schiff base liquid crystal.

Diagram of the Synthetic Workflow:

Caption: Workflow for Schiff base liquid crystal synthesis.

The Role of Molecular Structure in Mesophase Behavior

The final properties of the synthesized liquid crystal are a direct consequence of its molecular architecture.

-

Core Structure: The rigid aromatic core, formed by the two phenyl rings and the imine linkage, provides the necessary anisotropy for liquid crystal formation.

-

Terminal Chains: The N-pentyl chain from the aniline and the alkoxy chain from the benzaldehyde contribute to the overall molecular length and flexibility, influencing the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) and the type of mesophase formed (e.g., nematic, smectic).[3][4] Longer terminal chains generally favor the formation of more ordered smectic phases.

Diagram of a Representative Schiff Base Liquid Crystal:

Caption: Generalized structure of a liquid crystal derived from 4-Bromo-N-pentylaniline.

Characterization of the Final Liquid Crystal

The mesomorphic properties of the synthesized Schiff base must be thoroughly characterized.

Key Characterization Techniques

| Technique | Information Obtained |

| Differential Scanning Calorimetry (DSC) | Provides transition temperatures (melting point, clearing point) and associated enthalpy changes, confirming the presence and thermal range of liquid crystalline phases.[5] |

| Polarized Optical Microscopy (POM) | Allows for the visual identification of different liquid crystal phases (e.g., nematic, smectic) based on their unique optical textures.[5] |

| X-ray Diffraction (XRD) | Can be used to determine the molecular arrangement within the mesophase, such as the layer spacing in smectic phases. |

Conclusion: A Versatile Intermediate for Future Materials

4-Bromo-N-pentylaniline stands as a valuable and versatile intermediate for the synthesis of novel liquid crystalline materials. Its well-defined structure offers a reliable platform for creating Schiff base mesogens with tunable properties. The synthetic and purification protocols outlined in this guide provide a robust framework for researchers to produce high-purity 4-Bromo-N-pentylaniline and to explore its potential in the development of the next generation of liquid crystal technologies. The strategic use of this intermediate, coupled with a fundamental understanding of structure-property relationships, will undoubtedly continue to drive innovation in the field of soft matter science.

References

-

Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. ResearchGate. Available at: [Link]

-

The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. MDPI. Available at: [Link]

-

Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene)-4′ -n-alkylanilines. ResearchGate. Available at: [Link]

-

4-Bromo-N-phenylaniline. ResearchGate. Available at: [Link]

-

New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m). Royal Society of Chemistry. Available at: [Link]

-

4-Bromo-N-(4-bromophenyl)aniline. ResearchGate. Available at: [Link]

-

Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. Available at: [Link]

-

Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group. ResearchGate. Available at: [Link]

-

4-bromo-N-ethylaniline. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. National Center for Biotechnology Information. Available at: [Link]

-

Theoretical Investigation of N (P-N Alkyloxy Benzylidene) P -N Alkyl Aniline Schiff-Based Liquid Crystal Molecule. ResearchGate. Available at: [Link]

-

Mesomorphic properties of liquid crystalline compounds with central linkage chalconyl ester and laterally substituted bromo group. World Scientific News. Available at: [Link]

-

4-Bromo-N-methylaniline. SpectraBase. Available at: [Link]

-

Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. ResearchGate. Available at: [Link]

- Preparation method of bromoaniline. Google Patents.

-

Mesomorphic properties of liquid crystalline compounds with central linkage chalconyl ester and laterally substituted bromo group. Semantic Scholar. Available at: [Link]

-

Spectroscopic Analysis of Organic Compounds. A.K.M.M. College. Available at: [Link]

- Preparation of 4-bromoaniline derivatives. Google Patents.

-

Liquid Crystals. Defense Technical Information Center. Available at: [Link]

-

Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ScienceScholar. Available at: [Link]

-

Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal– A Non Linear. International Journal of ChemTech Research. Available at: [Link]

-

Liquid crystals based on semiperfluorinated imines and salicylaldimato metal complexes. A comparative study of alkyl, alkoxy and polyether substituents. Royal Society of Chemistry. Available at: [Link]

-

Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. MDPI. Available at: [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. CUNY Academic Works. Available at: [Link]

-

Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. MDPI. Available at: [Link]

-

Perspectives on the Structural Design and Luminescent Behavior of Liquid Crystalline Materials Based on Copper(I) Complexes. MDPI. Available at: [Link]

-

Thermotropic Ionic Liquid Crystals. National Center for Biotechnology Information. Available at: [Link]

-

4-butylaniline in liquid crystalline and isotropic phases as determined using in situ microwave irradiation NMR spectroscopy. Royal Society of Chemistry. Available at: [Link]

-

Investigation of N-4-n-pentyloxy Benzylidene-4-heptylaniline Schiff base liquid crystal structure and dynamics using DFT methods. ResearchGate. Available at: [Link]

-

Purine and Related Compound Purification Strategies. Teledyne ISCO. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m) - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Electronic properties of N-alkylated bromoanilines

The Electronic Architecture of N-Alkylated Bromoanilines: A Technical Guide for Advanced Synthetic and Medicinal Chemistry

Executive Summary

N-alkylated bromoanilines—such as N,N-dimethyl-4-bromoaniline—are indispensable synthons in modern drug development and materials science. Their utility stems from a highly tunable electronic profile governed by the interplay between an electron-donating alkylamino group and an electron-withdrawing halogen. This whitepaper provides an in-depth mechanistic analysis of their electronic properties, supported by self-validating experimental protocols for electrochemical and optical profiling.

Mechanistic Framework: The Push-Pull Electronic Architecture

The reactivity of anilines is fundamentally dictated by the availability of the nitrogen lone pair and its delocalization into the aromatic

The Causality of N-Alkylation (+I, +M Effects) In primary anilines, the nitrogen lone pair is partially delocalized into the ring. When N-H bonds are replaced by N-C bonds (e.g., N-methylation), the alkyl groups exert a strong inductive electron-donating effect (+I). This increases the electron density on the nitrogen atom, forcing a stronger resonance donation (+M) into the aromatic ring. Consequently, the Highest Occupied Molecular Orbital (HOMO) energy level is raised, making the molecule significantly more electron-rich and easier to oxidize[1].

The Counter-Influence of Bromine (-I, +M Effects) A bromine atom at the ortho or para position introduces a competing electronic vector. Bromine is highly electronegative, pulling electron density away from the ring through the sigma framework (-I effect)[2]. However, its lone pairs can also participate in weak resonance donation (+M). In N-alkylated bromoanilines, this creates a "push-pull" system: the dialkylamino group pushes electron density into the ring, while the bromine atom stabilizes the resulting dipole or radical cation intermediates during reactions[1]. This specific electronic tuning is what makes these compounds highly effective partners in transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling[2].

Fig 1: Push-pull electronic architecture of N-alkylated bromoanilines.

Quantitative Electronic Profiling

To leverage these molecules in rational drug design, scientists must quantify their electronic parameters. The table below synthesizes the impact of substitution on the oxidation potential—a direct proxy for HOMO energy.

| Compound | Primary Electronic Modulator | Oxidation Potential (V)* | Reactivity Profile |

| Aniline | Baseline (+M) | ~0.90 | Moderate nucleophile |

| 4-Bromoaniline | Halogen (-I > +M) | >1.00 | Deactivated ring; Suzuki partner[2] |

| N,N-Dimethylaniline | N-Alkyl (+I, +M) | 1.10 | Highly electron-rich; low oxidation barrier[1] |

| 4-Bromo-N,N-dimethylaniline | Push-Pull (+M / -I) | 1.00 | Tuned synthon for oxidative addition[1],[3] |

*Note: Potentials are highly dependent on the solvent and reference electrode used (e.g., vs. Ag/AgCl or Fc/Fc+). Values reflect relative trends observed in recent electrochemical studies of radical cations[1].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in the lab, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Cyclic voltammetry is the gold standard for determining the oxidation potential and estimating the HOMO-LUMO gap of N-alkylated anilines[4],[3].

Step-by-Step Methodology:

-

Electrolyte Preparation: Dissolve 0.05 M Tetrabutylammonium hexafluorophosphate (

) in anhydrous acetonitrile (MeCN) or dichloromethane (DCM)[4].-

Causality:

provides necessary ionic conductivity without interfering with redox events. Anhydrous solvent is critical; the radical cation of N,N-dimethylaniline is highly reactive toward nucleophiles like water, which would cause irreversible hydroxylation rather than a clean, reversible redox wave[1].

-

-

Analyte Addition: Add the N-alkylated bromoaniline to achieve a 0.5 to 1.0 mM concentration.

-

Degassing: Purge the solution with Argon for 15 minutes.

-

Causality: Dissolved oxygen is electroactive and will produce background reduction waves that obscure the analyte's signal.

-

-

Electrode Setup: Use a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode[3].

-

Scanning: Sweep the potential from 0.0 V to +1.5 V at a scan rate of 100 mV/s. Record the anodic peak potential (

).

Fig 2: Self-validating cyclic voltammetry workflow for redox potential determination.

Protocol B: Optical Bandgap Determination via UV-Vis Spectroscopy

UV-Vis spectroscopy complements CV by measuring the energy required for

Step-by-Step Methodology:

-

Sample Dilution: Prepare a 10 µM solution of the bromoaniline in HPLC-grade acetonitrile[4].

-

Causality: High concentrations lead to detector saturation (violating Beer-Lambert linearity) and potential intermolecular

-stacking, which artificially shifts the absorption maximum (

-

-

Cuvette Selection: Use 1-cm path length quartz cuvettes.

-

Causality: Standard borosilicate glass absorbs UV light below 300 nm, which would entirely obscure the critical aromatic transitions of the aniline ring.

-

-

Baseline Correction: Run a blank scan using pure acetonitrile to subtract solvent absorbance.

-

Measurement: Scan from 200 nm to 600 nm. Use the onset of the longest wavelength absorption band to calculate the optical bandgap (

).

Implications in Drug Development & Synthetic Applications

Understanding the electronic properties of N-alkylated bromoanilines directly translates to synthetic efficiency. In transition-metal catalysis, the oxidative addition of the aryl halide to the metal center (e.g.,

Because N,N-dialkyl groups make the aromatic ring highly electron-rich, the carbon-bromine bond becomes less electrophilic, which can theoretically slow down oxidative addition. However, researchers have found that matching these electron-rich substrates with highly electron-rich ligands (e.g., 4,4'-dimethoxy-2,2'-bipyridyl) negatively shifts the reduction potential of the catalyst, accelerating the activation of the C-Br bond in molecules like 4-bromo-N,N-dimethylaniline[3]. Furthermore, under basic N-alkylation conditions, careful solvent and reagent selection is required to prevent the unexpected migration of the bromine atom via arenium cation intermediates, a phenomenon driven by the high electron density of the functionalized ring[5].

By mastering these electronic principles, drug development professionals can predictably tune the pharmacokinetics, basicity (

References

-

Benchchem Technical Support Team. "2-Bromoaniline | Aromatic Bromo Building Block - Benchchem." Benchchem. 2

-

"Mechanochemistry-Driven Borrowing Hydrogen Processes for Ru-Catalyzed N-Alkylation." IRIS. 6

-

"Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions." PMC. 5

-

"Supporting Information N-Arylphenothiazines as strong donors for photoredox catalysis." Beilstein Journals. 4

-

"Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations." RSC. 1

-

"Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides." PMC. 3

Sources

- 1. Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04519J [pubs.rsc.org]

- 2. 2-Bromoaniline | Aromatic Bromo Building Block [benchchem.com]

- 3. Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unica.it [iris.unica.it]

Methodological & Application

Application Note: Reductive Amination Protocols for 4-Bromo-N-pentylaniline

Executive Summary

This application note details the synthetic protocols for the preparation of 4-Bromo-N-pentylaniline via reductive amination. This secondary amine is a critical intermediate in medicinal chemistry, serving as a scaffold for Buchwald-Hartwig cross-couplings and Suzuki-Miyaura reactions where the bromine handle is preserved for further diversification.

The primary challenge in this synthesis is the reduced nucleophilicity of the aromatic amine (4-bromoaniline) compared to aliphatic amines, requiring specific acid catalysis to drive imine formation. Furthermore, the presence of the aryl bromide moiety necessitates a chemoselective reducing agent that will not cause hydrodehalogenation (loss of the bromine atom), a common side reaction with catalytic hydrogenation methods.

This guide presents two validated protocols:

-

Method A (Preferred): Sodium Triacetoxyborohydride (STAB) – The "Abdel-Magid" protocol.

-

Method B (Alternative): Sodium Cyanoborohydride – The "Borch" reduction.[1]

Retrosynthetic & Mechanistic Analysis

The synthesis relies on the condensation of 4-bromoaniline with valeraldehyde (pentanal) to form an imine (Schiff base) intermediate, which is selectively reduced in situ to the secondary amine.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical role of acid catalysis in activating the carbonyl and imine species.

Figure 1: Mechanistic pathway for the reductive amination of 4-bromoaniline. Acid catalysis accelerates the dehydration step to form the imine and activates it for hydride reduction.

Protocol A: Sodium Triacetoxyborohydride (STAB)

Status: Gold Standard (Abdel-Magid Protocol) Rationale: STAB is mild and exhibits high chemoselectivity. It reduces aldehydes much slower than it reduces imines, allowing for "one-pot" procedures without significant side-product formation (such as the reduction of the aldehyde to pentanol). It is compatible with the aryl bromide.

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 4-Bromoaniline | Substrate | 1.0 | Limiting reagent. |

| Pentanal (Valeraldehyde) | Electrophile | 1.05 - 1.1 | Slight excess ensures conversion. |

| Sodium Triacetoxyborohydride | Reductant | 1.4 - 1.5 | Moisture sensitive; use fresh. |

| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Crucial for aniline activation. |

| 1,2-Dichloroethane (DCE) | Solvent | -- | Preferred for STAB solubility.[2][3] |

Step-by-Step Methodology

-

Preparation: In a dry reaction vessel equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 equiv) in DCE (concentration ~0.2 M).

-

Note: THF may be used as a greener alternative, though reaction rates are generally faster in DCE.

-

-

Aldehyde Addition: Add pentanal (1.05 equiv) to the amine solution.

-

Catalyst Addition: Add Glacial Acetic Acid (1-2 equiv).

-

Checkpoint: The solution may slightly warm or change color as the imine begins to form. With anilines, equilibrium favors the starting materials without acid; the acid drives the equilibrium toward the iminium species.

-

-

Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5–10 minutes.

-

Safety: Mild gas evolution (H₂) may occur. Ensure venting.

-

-

Reaction: Stir at room temperature (20–25 °C) under an inert atmosphere (N₂ or Ar) for 2–4 hours.

-

Monitoring: Monitor by TLC (hexane/EtOAc 8:2) or LC-MS.[4] Look for the disappearance of the aniline starting material.

-

-

Quench: Once complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes to destroy borate complexes.

-

Workup:

-

Purification: Purify via flash column chromatography (Silica gel, typically Hexane/EtOAc gradient) to yield the pure oil/solid.

Protocol B: Sodium Cyanoborohydride (NaBH₃CN)

Status: Alternative (Borch Reduction) Rationale: Use this method if STAB is unavailable or if the specific substrate proves sterically stubborn. Critical Safety Warning: NaBH₃CN is highly toxic and can generate HCN gas if exposed to strong acids.

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 4-Bromoaniline | Substrate | 1.0 | -- |

| Pentanal | Electrophile | 1.0 - 1.2 | -- |

| Sodium Cyanoborohydride | Reductant | 1.0 - 1.5 | TOXIC. Handle in fume hood. |

| Acetic Acid | Catalyst | Excess | Adjust pH to ~4-5. |

| Methanol (MeOH) | Solvent | -- | Protic solvent required.[1][4] |

Step-by-Step Methodology

-

Solvation: Dissolve 4-bromoaniline (1.0 equiv) and pentanal (1.0 equiv) in Methanol .

-

Imine Formation: Add Acetic Acid dropwise to adjust the pH to approximately 4–5.

-

Why: At pH < 3, the amine is protonated (ammonium) and non-nucleophilic. At pH > 6, imine formation is slow. pH 4–5 is the "Goldilocks" zone for Borch reductions.

-

-

Reduction: Add Sodium Cyanoborohydride (1.2 equiv).

-

Reaction: Stir at room temperature for 12–16 hours. This reaction is generally slower than the STAB protocol.

-

Workup (Specific for Cyanide):

Critical Troubleshooting & Optimization

Why Avoid Catalytic Hydrogenation?

While H₂/Pd-C is a common method for reductive amination, it is not recommended for this substrate.

-

Risk: Hydrodehalogenation. Palladium readily catalyzes the oxidative addition of aryl bromides, leading to the formation of N-pentylaniline (loss of bromine) as a major impurity.

-

Exception: If hydrogenation is required, specialized poisoned catalysts (e.g., Pt/C sulfided) must be used, but chemical hydrides (Method A) are superior for this specific molecule.

Controlling Dialkylation

Over-alkylation (forming the tertiary amine, 4-bromo-N,N-dipentylaniline) is a potential side reaction.

-

Control: The STAB protocol minimizes this because the secondary amine product is more sterically hindered and less nucleophilic than the primary aniline starting material.

-

Remedy: If dialkylation is observed via LC-MS, ensure the aldehyde is added slowly or reduce the equivalents of aldehyde to 0.95 eq.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][7][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][9] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DSpace [open.bu.edu]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. scispace.com [scispace.com]

Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Bromo-N-pentylaniline

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Developed through the seminal work of Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines.[1][2][3] Its broad substrate scope, tolerance of various functional groups, and generally milder reaction conditions have made it a preferred alternative to classical methods such as the Ullmann condensation or nucleophilic aromatic substitution.[1][2] The prevalence of the arylamine motif in pharmaceuticals, agrochemicals, and functional materials underscores the immense utility of this transformation in both academic and industrial research.[2][3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination, specifically focusing on the coupling of an aryl bromide, 4-Bromo-N-pentylaniline, with a secondary amine. The protocols and insights provided herein are designed to ensure methodically sound and reproducible experimental outcomes.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[2] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), in this case, 4-Bromo-N-pentylaniline, to form a Pd(II) intermediate.[2][4]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. Subsequently, a base facilitates the deprotonation of the coordinated amine, forming a palladium amido complex.[2][3] The choice of base is critical at this stage to ensure efficient deprotonation without promoting side reactions.[5]

-

Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl amine product from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[2][4]

The selection of an appropriate phosphine ligand is paramount to the success of the reaction. The ligand stabilizes the palladium catalyst, facilitates the key steps of the catalytic cycle, and can suppress undesired side reactions such as β-hydride elimination.[1][2]

Visualizing the Catalytic Cycle

Sources

Protocol and Application Notes for the Suzuki-Miyaura Coupling of 4-Bromo-N-pentylaniline

An Application Guide for Researchers

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific context for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-N-pentylaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural list to explain the critical parameters, mechanistic underpinnings, and optimization strategies essential for successfully synthesizing biaryl amine structures. We will explore the selection of catalysts, ligands, and bases, offering a field-tested protocol that ensures high yield and purity. This guide serves as a practical resource for leveraging this powerful C-C bond-forming reaction in complex molecule synthesis.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, first reported by Akira Suzuki in 1979, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] For drug development professionals, this palladium-catalyzed reaction is invaluable due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters.[2]

The substrate of interest, 4-Bromo-N-pentylaniline, incorporates an electron-donating amine group, which can present unique challenges and opportunities. While the para-position of the bromine is electronically favorable for this transformation, the electron-rich nature of the aniline ring can influence the kinetics of the catalytic cycle.[3] This guide provides a robust framework for navigating these subtleties to achieve high-efficiency coupling.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4]

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-N-pentylaniline. This is often the rate-determining step of the cycle.[5] The electron-rich nature of the aniline substrate is known to facilitate this step.

-

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. Crucially, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex, which enhances the transfer of the aryl group to the palladium complex.[1][6][7]

-

Reductive Elimination: The two organic fragments (the N-pentylaniline and the group from the boronic acid) are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]

Sources

Application Note: 4-Bromo-N-pentylaniline as a Strategic Building Block for Solution-Processable OLEDs

Executive Summary & Strategic Rationale

4-Bromo-N-pentylaniline represents a critical class of "solubility-enabling" intermediates in the synthesis of Organic Light-Emitting Diode (OLED) materials. While traditional OLED manufacturing relies on high-vacuum thermal evaporation (VTE) of small molecules, the industry is pivoting toward solution processing (inkjet printing, slot-die coating) to reduce costs for large-area displays.

The strategic value of this molecule lies in its dual functionality:

-

Electronic Core: The aromatic amine moiety facilitates Hole Transport (HT) via radical-cation hopping.

-

Morphological Modifier: The N-pentyl chain disrupts strong

-

This guide details the synthesis, purification, and application of 4-Bromo-N-pentylaniline, specifically focusing on its conversion into high-mobility Hole Transport Materials (HTMs).

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Data | Relevance to OLEDs |

| Molecular Structure | Br-C6H4-NH-(CH2)4CH3 | Secondary amine allows for further functionalization; Br allows for coupling. |

| Molecular Weight | ~242.16 g/mol | Low enough for sublimation purification if needed, but designed for solution processing. |

| Solubility | High (Toluene, Chlorobenzene) | Critical for formulating "inks" for inkjet printing. |

| Electronic Character | Electron-Rich (Donor) | Precursor for Hole Injection/Transport Layers. |

| Purity Requirement | >99.9% (HPLC/GC) | Impurities >10 ppm act as charge traps, quenching luminescence. |

Protocol A: Selective Synthesis of 4-Bromo-N-pentylaniline

Challenge: Direct alkylation of 4-bromoaniline with 1-bromopentane often leads to a mixture of mono- and di-alkylated products (selectivity issues). Solution:Reductive Amination . This method guarantees mono-alkylation and higher purity.

Reagents

-

Substrate: 4-Bromoaniline (1.0 eq)

-

Carbonyl Source: Valeraldehyde (Pentanal) (1.1 eq)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: Dichloroethane (DCE) or THF

-

Quench: NaHCO₃ (sat. aq.)

Step-by-Step Workflow

-

Imine Formation: In a dry flask under N₂, dissolve 4-Bromoaniline in DCE. Add Valeraldehyde dropwise. Stir for 30 min at Room Temperature (RT). Note: The solution may turn slightly yellow as the imine forms.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. Expert Insight: STAB is milder than NaBH₄ and prevents reduction of the aryl-bromide bond.

-

Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1). The imine spot should disappear.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over MgSO₄.

-

Purification: Flash Column Chromatography (Silica). Elute with Hexane/EtOAc gradient.

Self-Validating Checkpoint

-

¹H NMR Confirmation: Look for the triplet at ~0.9 ppm (terminal methyl) and the triplet at ~3.1 ppm (N-CH₂). Crucially, verify the integration of the N-H proton (broad singlet, ~3.6–4.0 ppm) is exactly 1H. If absent, you have over-alkylated.

Protocol B: Downstream Application (Buchwald-Hartwig Coupling)

This protocol describes converting the building block into a Triphenylamine (TPA) Star-Shaped HTM , a standard architecture for OLED hole transport layers.

Reaction Scheme

Core: Tris(4-bromophenyl)amine + Building Block: 4-Bromo-N-pentylaniline? Correction: To make a standard HTM, we typically couple the secondary amine of our building block to a di-bromo core (e.g., 2,7-dibromofluorene) or couple the aryl bromide end to a core amine. Selected Workflow: Coupling 4-Bromo-N-pentylaniline (as the electrophile) with a diamine core (e.g., N,N'-diphenylbenzidine) to create a bulky, amorphous HTM.

Reagents

-

Electrophile: 4-Bromo-N-pentylaniline (2.2 eq)

-

Nucleophile: N,N'-Diphenylbenzidine (1.0 eq)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: Tri-tert-butylphosphine (P(tBu)₃) or SPhos (4-6 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (3.0 eq)

-

Solvent: Anhydrous Toluene (degassed)

Workflow

-

Inert Environment: Flame-dry a Schlenk flask. Cycle Vacuum/Argon 3 times. Oxygen is the enemy of Palladium(0).

-

Loading: Add the Nucleophile, Base, and Pd-Catalyst inside a glovebox if possible. Add the liquid 4-Bromo-N-pentylaniline via syringe.

-

Activation: Add Toluene and Ligand. Heat to 100°C for 12–24 hours.[1]

-

Termination: Cool to RT. Filter through a pad of Celite to remove Palladium black.

-

Purification (Critical):

-

Step 1: Silica Gel Column.[2]

-

Step 2: Reprecipitation. Dissolve in minimal THF, pour into excess Methanol. Collect the precipitate. This removes oligomers.

-

Visualization: Synthesis & Purification Logic

Figure 1: Critical path from raw material to device-grade ink. Note the iterative purification loop essential for OLED lifetime.

Device Integration: Solution Processing Protocol

Once the material is synthesized using the 4-Bromo-N-pentylaniline block, it is integrated into a device.

Device Stack: ITO / PEDOT:PSS / HTL (Target) / EML / Electron Transport / Cathode.

-

Ink Formulation: Dissolve the purified HTM in Chlorobenzene or o-Xylene at 10 mg/mL.

-

Expert Tip: Filter through a 0.2 µm PTFE filter. Any dust particle > film thickness (usually 40nm) will cause a short circuit.

-

-

Spin Coating:

-

Speed: 2000–3000 rpm (adjust for 40 nm thickness).

-

Acceleration: 1000 rpm/s.

-

Time: 60s.

-

-

Annealing (The "Pentyl Effect"):

Troubleshooting & Expert Insights

| Symptom | Probable Cause | Corrective Action |

| Low Device Efficiency | Impure Building Block | Check the 4-Bromo-N-pentylaniline for traces of di-pentyl impurity. Even 1% disrupts stoichiometry in the next step. |

| High Voltage Required | Poor Charge Injection | The HOMO level might be too deep. Ensure the pentyl chain isn't sterically twisting the core too much (breaks conjugation). |

| Dark Spots in OLED | Crystallization | The film is crystallizing. The pentyl chain might be too short for the specific core used. Consider mixing with a "hexyl" analog to increase entropy. |

References

-

Buchwald-Hartwig Amination Mechanisms

-

Alkyl Chain Effects in OLEDs

- RSC Advances. "Influence of alkyl chain length on the photovoltaic properties of dithienopyran-based hole-transporting materials." (Analogous mechanism for OLEDs).

-

[Link]

-

Synthesis of N-Alkyl Anilines

-

OLED Device Physics & Materials

- DigiChem. "Advancing OLED Performance with Custom Synthesis."

-

[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]